molecular formula C14H21NO2S B136217 (s)-2-benzyl-2-n-bocamino-ethyl thiol CAS No. 141437-85-6

(s)-2-benzyl-2-n-bocamino-ethyl thiol

Cat. No.: B136217
CAS No.: 141437-85-6
M. Wt: 267.39 g/mol
InChI Key: PYBYEBRVJRDWPB-LBPRGKRZSA-N
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Description

(s)-2-benzyl-2-n-bocamino-ethyl thiol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tert-butyl carbamate protecting group, a mercapto group, and a phenyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-benzyl-2-n-bocamino-ethyl thiol typically involves the following steps:

    Starting Materials: The synthesis begins with (S)-3-phenyl-2-propanol, which is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form (S)-tert-butyl (3-phenyl-2-hydroxypropyl)carbamate.

    Introduction of Mercapto Group: The hydroxyl group is then converted to a thiol group using reagents like thionyl chloride followed by sodium hydrosulfide, yielding (S)-tert-butyl (1-mercapto-3-phenylpropan-2-yl)carbamate.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(s)-2-benzyl-2-n-bocamino-ethyl thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or thioesters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents under mild conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Thioethers or thioesters.

Scientific Research Applications

(s)-2-benzyl-2-n-bocamino-ethyl thiol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Medicine: Investigated for its potential as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (s)-2-benzyl-2-n-bocamino-ethyl thiol involves its interaction with molecular targets through its functional groups:

    Thiol Group: Can form covalent bonds with cysteine residues in proteins, affecting enzyme activity.

    Carbamate Group: Can be hydrolyzed to release the active amine, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate: The enantiomer of the compound, with similar chemical properties but different biological activity.

    tert-Butyl (1-mercapto-3-phenylpropan-2-yl)carbamate: The racemic mixture, which may have different reactivity and applications.

Uniqueness

(s)-2-benzyl-2-n-bocamino-ethyl thiol is unique due to its chiral nature, which allows for enantioselective reactions and specific interactions with biological targets. This makes it valuable in asymmetric synthesis and drug development.

Properties

IUPAC Name

tert-butyl N-[(2S)-1-phenyl-3-sulfanylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBYEBRVJRDWPB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931100
Record name tert-Butyl hydrogen (1-phenyl-3-sulfanylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141437-85-6
Record name tert-Butyl hydrogen (1-phenyl-3-sulfanylpropan-2-yl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20931100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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